(3-Methoxyphenyl)(2-thienyl)methanol
Description
(3-Methoxyphenyl)(2-thienyl)methanol is a bifunctional organic compound featuring a 3-methoxyphenyl group and a 2-thienyl (thiophene) moiety connected via a hydroxymethyl bridge. This structure combines the electron-donating methoxy group with the aromatic and heterocyclic properties of thiophene, making it a candidate for applications in medicinal chemistry, materials science, and organic synthesis.
Properties
IUPAC Name |
(3-methoxyphenyl)-thiophen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2S/c1-14-10-5-2-4-9(8-10)12(13)11-6-3-7-15-11/h2-8,12-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTVWBSRVWXIQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=CS2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901281010 | |
| Record name | α-(3-Methoxyphenyl)-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327070-53-1 | |
| Record name | α-(3-Methoxyphenyl)-2-thiophenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=327070-53-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(3-Methoxyphenyl)-2-thiophenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901281010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)(2-thienyl)methanol typically involves the reaction of 3-methoxybenzaldehyde with 2-thiophenemethanol in the presence of a suitable catalyst. One common method is the use of a Grignard reagent, where 3-methoxybenzaldehyde is reacted with 2-thienylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as palladium or nickel may be employed to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)(2-thienyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound (3-Methoxyphenyl)(2-thienyl)methanol consists of a methoxy-substituted phenyl group and a thienyl group attached to a methanol moiety. Its synthesis typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The specific synthetic pathways may vary, but they generally include steps such as nucleophilic substitution or coupling reactions.
Anticancer Properties
Recent studies have indicated that derivatives of thiophene, including this compound, exhibit significant anticancer activity. For instance, research has shown that similar compounds can induce cell death in cancer cell lines such as T98G (brain cancer) through mechanisms involving growth inhibition and cytogenetic damage .
- Case Study: T98G Cell Line
Antitubercular Activity
This compound has been investigated for its potential as an antitubercular agent. Its application in the preparation of thiophene-containing Trisubstituted Methanes (TRSMs) has shown promise in combating tuberculosis.
Pharmacological Insights
The pharmacological profile of this compound suggests a favorable drug-like property based on Lipinski's Rule of Five, which assesses the drugability of compounds based on their molecular properties. The compound's ability to inhibit cancer cell growth while exhibiting low toxicity towards normal cells positions it as a candidate for further development in cancer therapeutics.
Comparative Analysis with Related Compounds
A comparison of this compound with other thiophene derivatives reveals its unique position in terms of efficacy and safety:
| Compound Name | Anticancer Activity | Toxicity to Normal Cells | Notes |
|---|---|---|---|
| This compound | Moderate | Low | Potential antitubercular agent |
| Di(3-thienyl)methanol | High | Moderate | Significant effects on T98G cell line |
| Di(3-thienyl)methane | Moderate | Low | Similar structure but different activity profile |
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxyphenyl and thienyl groups can participate in various biochemical interactions, potentially affecting enzyme activity, receptor binding, and cellular signaling pathways . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Variation in Methoxy Position
| Compound Name | Structural Difference | Key Properties/Effects | Reference |
|---|---|---|---|
| (4-Methoxyphenyl)(2-thienyl)methanol | Methoxy group at para position on phenyl | Altered electronic effects; potential differences in solubility and reactivity due to steric and electronic variations | |
| (3-Methoxyphenyl)(phenyl)methanol | Phenyl group replaces 2-thienyl | Reduced aromatic heterocyclic interactions; simpler structure may decrease biological activity or binding specificity |
Replacing thienyl with phenyl removes sulfur’s electronic contributions, reducing polarity and possibly altering pharmacokinetic properties.
Thienyl Ring Modifications
Analysis : The 2-thienyl group in the target compound offers optimal positioning for π-π interactions in biological targets compared to 3-thienyl analogs . Fluorination on the phenyl ring (as in ) could further enhance metabolic stability, though this introduces synthetic complexity.
Substituent Additions or Replacements
Analysis : Thienyl’s sulfur atom provides stronger electron delocalization than furyl, making the target compound more reactive in electrophilic substitutions . Methyl and fluoro groups (as in ) could tailor lipophilicity and bioavailability, critical for drug design.
Functional Group Comparisons
| Compound Name | Structural Difference | Key Properties/Effects | Reference |
|---|---|---|---|
| Cyclobutyl(3-methoxyphenyl)methanol | Cyclobutyl replaces thienyl | Aliphatic cyclobutyl introduces strain, potentially increasing reactivity but reducing aromatic interactions | |
| (3-Methoxyphenyl)(2-thienyl)ethanol | Ethanol replaces methanol | Longer hydroxyl chain may improve solubility but reduce metabolic stability |
Analysis: The methanol group in the target compound balances hydrophilicity and metabolic stability better than ethanol analogs. Cyclobutyl substitution () shifts the molecule’s conformational flexibility, which could impact binding kinetics.
Data Tables
Table 2: Physicochemical Properties
| Compound Name | Solubility (Predicted) | LogP | Key Influence |
|---|---|---|---|
| This compound | Low in water | ~2.8 | Thienyl’s hydrophobicity |
| (3-Methoxyphenyl)(2-furyl)methanol | Moderate | ~2.2 | Furyl’s polarity |
| 3-Fluoro-6-methylphenyl-(2-thienyl)methanol | Low | ~3.1 | Methyl and fluorine |
Biological Activity
(3-Methoxyphenyl)(2-thienyl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a methanol group attached to a thiophene ring and a methoxy-substituted phenyl group. The structural formula can be represented as follows:
This structure suggests potential interactions with biological targets, making it relevant for pharmacological studies.
In Vitro Studies
Recent studies have demonstrated the anticancer properties of related compounds, particularly di(3-thienyl)methanol, which has shown significant cytotoxic effects against various cancer cell lines. For instance, research indicates that di(3-thienyl)methanol exhibits potent activity against T98G brain cancer cells, with IC50 values ranging from 60 to 200 µg/mL after 24 to 72 hours of treatment . The mechanism involves inducing cell death and inhibiting cell growth in a concentration-dependent manner.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µg/mL) | Treatment Duration | Effects Observed |
|---|---|---|---|---|
| Di(3-thienyl)methanol | T98G | 60-200 | 24-72 hours | Growth inhibition, cytotoxicity |
| Di(3-thienyl)methane | HEK | >20 | 24-72 hours | Less cytotoxicity compared to T98G |
The biological activity of this compound may be attributed to its ability to interfere with cellular processes involved in cancer progression. Key mechanisms include:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Cell Proliferation : The compound may disrupt the cell cycle, particularly affecting the G1/S transition, thereby inhibiting tumor growth.
Case Studies and Research Findings
A notable case study involved the synthesis and evaluation of thiophene derivatives, including this compound. These studies highlighted the importance of substituents on the thiophene ring in modulating biological activity. Specifically, the presence of methoxy groups was associated with enhanced anticancer effects .
Comparative Analysis
A comparative analysis of thiophene-based compounds reveals that those with methoxy substitutions often exhibit improved pharmacological profiles. For example:
Table 2: Comparative Biological Activity of Thiophene Derivatives
| Compound | Biological Activity | Mechanism |
|---|---|---|
| This compound | Anticancer potential | Apoptosis induction |
| Di(3-thienyl)methanol | High cytotoxicity against T98G | Cell cycle inhibition |
| Other thiophene derivatives | Variable; dependent on structure | Diverse mechanisms |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
